Lipophilicity: Fluorinated vs. Non-fluorinated Picolinates
The 2,5-difluorophenyl substitution in Ethyl 6-(2,5-difluorophenyl)picolinate yields a computed XLogP3-AA of 3.3, representing a +1.0 log unit increase in lipophilicity relative to the non-fluorinated parent Ethyl 6-phenylpicolinate [1][2]. This value also exceeds that of the mono-fluorinated 2-fluoro analog (estimated XLogP ~2.8) and is approximately equivalent to the 2,4-difluoro regioisomer [1].
| Evidence Dimension | Computed Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.3 |
| Comparator Or Baseline | Ethyl 6-phenylpicolinate: 2.3 (estimated); Ethyl 6-(2-fluorophenyl)picolinate: ~2.8 (estimated) |
| Quantified Difference | +1.0 log units vs. non-fluorinated; +0.5 log units vs. mono-fluorinated |
| Conditions | XLogP3-AA algorithm as implemented in PubChem 2024.11.20 release [1] |
Why This Matters
Increased lipophilicity directly influences membrane permeability and oral bioavailability in drug discovery programs, making the 2,5-difluoro analog a preferred intermediate when enhanced passive diffusion is required.
- [1] PubChem. Ethyl 6-(2,5-difluorophenyl)picolinate. Computed Properties. National Center for Biotechnology Information. 2026. View Source
- [2] PubChem. Ethyl 6-phenylpicolinate. Computed Properties for CID 54759095. National Center for Biotechnology Information. 2026. View Source
